Dibutyl malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-14-10(12)9-11(13)15-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGQHYUYGYHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152288 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-39-2 | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways of Dibutyl Malonate
Established Synthetic Routes to Dibutyl Malonate
The synthesis of this compound is primarily accomplished through three well-documented methodologies: the alkylation of a pre-existing malonate ester, the transesterification of a different malonate ester with butanol, and the direct Fischer esterification of malonic acid with butanol.
The malonic ester synthesis is a classic and highly adaptable method for preparing substituted malonic esters. wikipedia.org This pathway involves the deprotonation of a malonate ester, such as diethyl malonate, to form a resonance-stabilized enolate ion, which then acts as a nucleophile to attack an alkyl halide. libretexts.orglibretexts.orglibretexts.org This process can be used to introduce one or two alkyl groups to the central carbon atom.
To synthesize butyl-substituted malonates, n-butyl bromide is a commonly employed alkylating agent. orgsyn.orgprepchem.com In this reaction, the malonate enolate attacks the electrophilic carbon of n-butyl bromide in a nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming a new carbon-carbon bond. sciencemadness.orgpearson.com This directly attaches a butyl group to the alpha-carbon of the malonate ester. If the goal is to produce this compound, the process is repeated. After the first alkylation, a second equivalent of base is used to deprotonate the now mono-substituted malonate, followed by the addition of a second equivalent of n-butyl bromide.
The crucial first step in the alkylation of malonate esters is the deprotonation of the acidic α-hydrogen located on the carbon between the two carbonyl groups. libretexts.orgchemistrysteps.com Strong bases are required for this step, with sodium ethoxide (NaOEt) being a frequently used reagent, especially when the starting material is diethyl malonate. libretexts.orgpearson.com The ethoxide ion removes a proton from the central carbon, generating a sodiomalonic ester, which is a potent nucleophile. libretexts.orglibretexts.org
To prevent unwanted side reactions, specifically transesterification, the alkoxide base used should correspond to the alcohol component of the ester (e.g., sodium ethoxide with diethyl malonate). wikipedia.org Other bases, such as sodium methoxide, can also be used, particularly if the starting material is dimethyl malonate. google.comorgsyn.org The choice of base is critical for ensuring high yields and product purity.
Table 1: Common Bases in Malonic Ester Alkylation
| Base | Starting Malonate Ester | Purpose |
|---|---|---|
| Sodium Ethoxide (NaOEt) | Diethyl Malonate | Deprotonates the α-carbon to form a nucleophilic enolate. libretexts.orgchemistrysteps.com |
| Sodium Methoxide (NaOMe) | Dimethyl Malonate | Deprotonates the α-carbon; matches the ester to avoid transesterification. google.comorgsyn.org |
Phase Transfer Catalysis (PTC) offers an alternative and often advantageous method for the alkylation of malonate esters. acs.org This technique facilitates reactions between reactants that are in different, immiscible phases, such as an organic substrate (diethyl malonate) and an inorganic base (like potassium carbonate) in an aqueous solution. unive.itmdpi.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, transports the anion (enolate) from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. unive.itmdpi.com
This methodology can circumvent the need for strong, anhydrous alkoxide bases and can be performed under milder conditions. mdpi.com Research has shown that microwave irradiation can further promote solvent-free, solid-liquid phase alkylations of diethyl malonate, sometimes eliminating the need for a phase-transfer catalyst altogether. mdpi.comresearchgate.net In some processes, the catalyst is added only after the reaction has partially proceeded to optimize yield and minimize side reactions. google.com
Table 2: Research Findings in Phase Transfer Catalyzed Alkylation of Diethyl Malonate
| Catalyst | Base | Alkylating Agent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | K2CO3 | n-Butyl bromide | Solvent-free, Microwave | Effective for solid-liquid phase alkylation, forming mono- and dialkylated products. | mdpi.com |
| 18-crown-6 | K2CO3 | 1-Bromobutane | Dichloromethane | Synthesis of 2-(n-butyl)-diethyl malonate via an SN2 reaction. | scribd.com |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | KOH | Various alkyl halides | Toluene/Water | Efficient for enantioselective synthesis of chiral malonates with high yields and enantioselectivities. | frontiersin.orgnih.gov |
| Polyethylene glycols (PEGs) | K2CO3 | 1-Bromobutane | Gas-Liquid PTC | PEGs act as active, non-toxic, and inexpensive catalysts for alkylation. | unive.it |
Transesterification is a direct route to this compound that starts from a different malonic ester, such as dimethyl malonate (DMM) or diethyl malonate (DEM). niscpr.res.indiva-portal.org The process involves reacting the starting ester with an excess of n-butanol in the presence of a catalyst. researchgate.net This reaction is an equilibrium process, and driving it towards the formation of this compound typically requires removing the lower-boiling alcohol (methanol or ethanol) byproduct or using a large excess of n-butanol. tubitak.gov.tr
A variety of catalysts can be employed to accelerate the reaction. These include solid acid catalysts like heteropoly tungstic acid (HPWA) supported on mesoporous silica (B1680970) (MCM-41), modified ceria, and zinc perchlorate (B79767) hexahydrate. niscpr.res.indiva-portal.orgresearchgate.nettubitak.gov.tr Biocatalysts, such as lipases, have also been effectively used for the transesterification of malonate esters. rsc.org
Table 3: Catalysts in Transesterification for this compound Synthesis
| Starting Ester | Catalyst | Alcohol | Key Findings | Reference |
|---|---|---|---|---|
| Diethyl Malonate (DEM) | HPWA/MCM-41 | n-Butanol | Conversion depends on catalyst concentration, temperature, and reactant mole ratio. | diva-portal.orgresearchgate.net |
| Dimethyl Malonate (DMM) | Modified Ceria (SCZ) | Benzyl Alcohol | Yields of up to 88% transesterified product were achieved at 140°C. | niscpr.res.in |
| Methyl Acetoacetate | Novozym 435 (Lipase) | n-Butanol | Effective biocatalysis, which can be combined with microwave irradiation. | rsc.org |
| Diethyl Malonate | Zinc Perchlorate Hexahydrate | n-Butanol | Good to high yields of the corresponding transesterified products were obtained. | tubitak.gov.tr |
The most direct synthesis of this compound is the acid-catalyzed esterification, also known as Fischer esterification, of malonic acid with n-butanol. ontosight.aigoogle.com In this reaction, two moles of n-butanol react with one mole of malonic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. ontosight.aiyoutube.com
The reaction produces this compound and water. To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction is typically removed continuously, often by azeotropic distillation using a Dean-Stark apparatus. youtube.com One patented method describes the synthesis starting from cyanoacetic acid, which is first hydrolyzed to malonic acid and then esterified with n-butanol using sulfuric acid as a catalyst, achieving a yield of 89.3 mole %. google.com Another study reports the esterification of malonic acid with n-butanol in a 1:2 molar ratio in a p-xylene (B151628) medium at 140°C. researchgate.net
Table 4: Compound Information
| Compound Name | PubChem CID |
|---|---|
| This compound | 8393 |
| Malonic acid | 867 |
| n-Butyl bromide | 8035 |
| Sodium ethoxide | 2723703 |
| Sodium methoxide | 10942318 |
| Diethyl malonate | 7761 |
| n-Butanol | 263 |
| Sulfuric acid | 1118 |
| p-Toluenesulfonic acid | 6101 |
| Tetrabutylammonium bromide | 74253 |
| Potassium carbonate | 11430 |
| Crown ether | 678881 |
| Dimethyl malonate | 7945 |
| Cyanoacetic acid | 929 |
| Zinc perchlorate hexahydrate | 16211364 |
| Heteropoly tungstic acid | 73406 |
Role of Bases (e.g., Sodium Ethoxide, Sodium Methoxide)
Transesterification Processes
Novel and Emerging Synthetic Strategies
Recent progress in synthetic chemistry has introduced innovative methods for the enantioselective synthesis and derivatization of malonates, including this compound. These strategies are pivotal for producing chiral molecules, which are of high value in pharmaceuticals and materials science.
The creation of chiral centers in malonate derivatives is a significant challenge that has been addressed through various catalytic asymmetric reactions.
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective alkylation of malonic esters. figshare.comptfarm.pl This method typically involves a two-phase system, where a chiral quaternary ammonium salt transports the malonate enolate from an aqueous phase (containing a base like potassium hydroxide) to an organic phase for reaction with an alkylating agent. ptfarm.pl
Cinchona alkaloids, modified to act as phase-transfer catalysts, have been particularly successful in this arena. ptfarm.placs.org For instance, the alkylation of α-monosubstituted tert-butyl methyl malonate using N-(9-anthracenylmethyl)cinchoninium chloride as the catalyst affords α,α-disubstituted products with high yields and enantioselectivities. figshare.comacs.org This approach is scalable, demonstrating its potential for practical applications. figshare.com
A notable example is the asymmetric α-alkylation of diphenylmethyl tert-butyl α-alkylmalonates. acs.orgfrontiersin.org Using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the PTC catalyst, α,α-dialkylmalonates are produced in high chemical yields (up to 99%) and excellent optical yields (up to 97% ee). acs.org Similarly, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with the same catalyst also yields chiral α-methyl-α-alkylmalonates with high yields and enantioselectivities (up to 98% ee). researchgate.netnih.gov These reactions demonstrate the utility of PTC in constructing quaternary chiral centers. acs.orgresearchgate.netnih.gov The resulting chiral α,α-dialkylmalonates can be selectively converted to valuable chiral malonic monoacids. frontiersin.orgnih.gov
Table 1: Asymmetric Phase-Transfer Catalysis in Malonate Alkylation
| Malonate Substrate | Catalyst | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |
| α-monosubstituted tert-butyl methyl malonate | N-(9-anthracenylmethyl)cinchoninium chloride | Various | High | High | figshare.comacs.org |
| Diphenylmethyl tert-butyl α-alkylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various | up to 99% | up to 97% | acs.org |
| 2,2-Diphenylethyl tert-butyl α-methylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various | up to 99% | up to 98% | researchgate.netnih.gov |
| α-Acylthiomalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various | up to 99% | up to 98% | acs.org |
This table summarizes selected examples of asymmetric phase-transfer catalytic alkylation of malonates, highlighting the high yields and enantioselectivities achieved.
Organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral malonates. Chiral amines, such as those derived from cinchona alkaloids, and other small organic molecules can effectively catalyze various transformations. nih.govrsc.org
One prominent strategy is the Michael addition of malonates to α,β-unsaturated compounds. For example, the conjugate addition of dimethyl malonate to α,β-unsaturated aryl esters can be catalyzed by isothiourea derivatives, yielding products with high enantiomeric ratios. nih.gov Similarly, the desymmetrization of aromatic unsaturated 1,4-diketones through the Michael addition of malonates, catalyzed by thiourea (B124793) and squaramide derivatives of Cinchona alkaloids, produces adducts in high yields (up to 99%) and enantioselectivities (up to 93%). beilstein-journals.org
Organocatalysts have also been employed in cascade reactions. For instance, a chiral diphenylprolinol TMS ether can catalyze the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org Interestingly, changing the base in this reaction can lead to a stereoselective ring-opening of the cyclopropane, showcasing the versatility of organocatalytic systems. organic-chemistry.org
Enzymatic methods offer a highly selective means for resolving racemic mixtures of malonate derivatives. nih.gov Lipases and esterases are commonly used to selectively hydrolyze or acylate one enantiomer of a racemic malonate ester, allowing for the separation of the two enantiomers. unipd.it For example, porcine liver esterase (PLE) has been shown to be effective for the desymmetrization of various malonate substrates with high enantioselectivities. unipd.it Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired chiral product. unipd.it
Complementary to enzymatic resolution, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool for separating enantiomers of chiral malonates. nih.govfrontiersin.orgresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov Chiral HPLC is routinely used to determine the enantiomeric excess (ee) of products from asymmetric reactions. nih.govnih.gov
Organocatalytic Approaches for Chiral Malonate Synthesis
Electrochemical Methods in Malonate Derivatization
Electrochemical synthesis is gaining traction as a sustainable and efficient method for organic transformations. In the context of malonate chemistry, electrochemical methods can be used to generate reactive intermediates under mild conditions. While direct electrochemical derivatization of this compound is not extensively documented, the principles of electrochemistry can be applied to reactions involving malonate-derived species. For instance, the electrochemical properties of push-pull molecules derived from malonic acid derivatives have been studied, indicating their potential for applications in electronics. scribd.com The ability of compounds like cobalt bis(dicarbollide) to undergo reversible redox processes highlights the potential for using electrochemical methods to trigger reactions or modulate catalytic cycles involving malonate derivatives. mdpi.com
Reaction Mechanisms and Reactivity
The reactivity of this compound is centered around the acidity of the α-protons and the susceptibility of the carbonyl groups to nucleophilic attack. The presence of two electron-withdrawing ester groups makes the methylene (B1212753) protons (Cα-H) significantly acidic (pKa ≈ 13 in DMSO), facilitating the formation of a stabilized enolate ion upon treatment with a base.
This enolate is a soft nucleophile and readily participates in a variety of C-C bond-forming reactions. The most common of these is alkylation, where the enolate reacts with alkyl halides in an SN2 fashion. The Knoevenagel condensation involves the reaction of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base, to form an α,β-unsaturated dicarbonyl compound. This is often followed by decarboxylation.
In the Michael addition, the malonate enolate adds to α,β-unsaturated carbonyl compounds in a 1,4-conjugate fashion. The ester groups of this compound can also undergo hydrolysis, transesterification, and reduction. The ability to selectively hydrolyze and decarboxylate one of the ester groups after a reaction is a key feature that makes malonic esters like this compound such valuable synthetic intermediates.
Enolate Formation and Reactivity
The formation of an enolate is a critical step in many reactions of this compound, rendering the α-carbon nucleophilic. The reactivity of this enolate is influenced by several factors, including the steric properties of the butyl groups and the conditions under which the enolate is generated.
The bulky butyl groups in this compound present significant steric hindrance, which has a pronounced effect on the formation and reactivity of its enolate. vulcanchem.com Compared to less hindered analogs like diethyl malonate, the steric bulk of the butyl groups can impede the approach of a base to the α-hydrogens, making deprotonation more challenging. vulcanchem.com This often necessitates the use of stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to efficiently generate the enolate. Furthermore, elevated temperatures may be required to overcome the activation energy barrier for enolate formation.
The steric hindrance also plays a role in the subsequent reactions of the enolate. For instance, in alkylation reactions, the bulky butyl groups can influence the regioselectivity and stereoselectivity of the incoming electrophile. This steric crowding can slow down the kinetics of reactions compared to smaller ester analogs. vulcanchem.com
| Feature | Influence of Butyl Groups |
| Enolate Formation | Requires stronger bases (e.g., LDA, NaH) and potentially higher temperatures due to steric hindrance. |
| Reaction Kinetics | Slower reaction rates compared to less hindered malonates like diethyl malonate. vulcanchem.com |
| Reactivity | Reduced reactivity in nucleophilic substitutions. |
Kinetic studies provide valuable insights into the rate and mechanism of enolate formation from this compound. The formation of the enolate can be monitored using techniques such as UV-Vis spectroscopy, which can detect the presence of the conjugated enolate species. These studies often explore the effects of different bases, solvents, and temperatures on the rate of deprotonation.
The choice of base is a critical factor. Strong, sterically hindered bases like LDA favor the formation of the kinetic enolate, which is the less substituted and less thermodynamically stable enolate, by rapidly and irreversibly deprotonating the most accessible α-hydrogen at low temperatures. libretexts.orglibretexts.org In contrast, weaker bases like sodium ethoxide, often used with less hindered malonates, can lead to an equilibrium between the ketone and the enolate, favoring the formation of the more stable thermodynamic enolate under conditions that allow for equilibration, such as higher temperatures. libretexts.orglibretexts.org
| Condition | Effect on Enolate Formation | Predominant Enolate |
| Strong, Bulky Base (e.g., LDA) | Rapid, irreversible deprotonation at the less hindered site. libretexts.org | Kinetic libretexts.org |
| Weaker Base (e.g., Sodium Ethoxide) | Reversible deprotonation, allowing for equilibrium. libretexts.org | Thermodynamic libretexts.org |
| Low Temperature (e.g., -78 °C) | Favors the kinetic product by preventing equilibration. libretexts.org | Kinetic libretexts.org |
| Higher Temperature | Allows for equilibration to the more stable enolate. libretexts.org | Thermodynamic libretexts.org |
Influence of Steric Hindrance from Butyl Groups
Nucleophilic Attack and Carbon-Carbon Bond Formation
The enolate of this compound is a potent nucleophile, readily participating in reactions that form new carbon-carbon bonds. This reactivity is central to its utility as a building block in organic synthesis. The nucleophilic carbon attacks various electrophiles, leading to a diverse range of products.
A classic example is the malonic ester synthesis, where the enolate undergoes alkylation with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.org This is a powerful method for creating substituted carboxylic acids after subsequent hydrolysis and decarboxylation. The reaction involves the nucleophilic attack of the malonate carbanion on the electrophilic carbon of the alkyl halide.
The efficiency of this carbon-carbon bond formation is dependent on the nature of the alkyl halide and the reaction conditions. Primary and secondary alkyl halides are preferred, as tertiary halides are prone to elimination reactions. libretexts.org The choice of solvent and base also plays a crucial role in optimizing the yield and preventing side reactions.
Olefination Reactions Involving Malonate Derivatives
While not the most common application for malonates, their derivatives can be involved in olefination reactions, which are processes that form carbon-carbon double bonds.
An interesting, though less conventional, olefination method involves the use of tellurium reagents. While direct olefination of this compound itself is not a standard procedure, related reactions with tellurium compounds highlight unique reactivity patterns. For instance, tellurium tetrachloride (TeCl₄) can react with various organic substrates. americanelements.comfishersci.dk In the context of related carbonyl compounds, tellurium ylides can be generated and used for olefination. The general principle involves the reaction of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), with a tellurium compound to form a phosphonium (B103445) salt, which can then be converted to a ylide. This ylide can then react with a carbonyl compound to form an alkene.
Although direct examples with this compound are scarce in readily available literature, the underlying principles of tellurium-mediated olefination provide a potential, albeit specialized, pathway for forming carbon-carbon double bonds from malonate-derived intermediates.
Cyclization Reactions and Their Mechanistic Insights
This compound and its derivatives are valuable precursors for the synthesis of various cyclic compounds. The presence of two ester groups allows for intramolecular reactions or intermolecular condensations that lead to the formation of rings.
For example, the condensation of dialkyl malonates with appropriate difunctional electrophiles can lead to cyclization. A notable instance is the reaction with cis-1,4-dichloro-2-butene. While this reaction yields tetraesters with smaller alkyl groups (methyl, ethyl, propyl), with butyl esters like this compound, the formation of cyclopentenyl diesters is favored. This highlights how the nature of the alkyl group can influence the reaction pathway, directing it towards cyclization rather than simple substitution.
Mechanistically, these cyclizations often proceed through the formation of an enolate, followed by an intramolecular nucleophilic attack. The stability of the resulting ring and the steric and electronic properties of the substituents play a crucial role in determining the feasibility and outcome of the reaction. In some cases, high temperatures are required to facilitate the cyclization of less reactive malonate derivatives. nih.gov
Catalytic Applications and Mechanistic Investigations
Dibutyl Malonate as a Ligand or Precursor in Catalysis
While this compound itself is not typically a direct ligand for metal catalysts, its derivatives and analogous malonate esters play a crucial role in the formation of catalytically active complexes and as precursors in catalytic reactions.
Malonate esters, including dibutyl and dimethyl malonate, are frequently employed as nucleophiles in palladium-catalyzed allylic alkylation reactions. These reactions serve as benchmarks for evaluating the effectiveness of new chiral ligands. acs.org The design of chiral ligands, such as those containing pyridine (B92270) or phosphine (B1218219) moieties, is often tested using the reaction between a substituted allyl acetate (B1210297) and a malonate, like dimethyl malonate, to assess enantioselectivity. acs.org
In the realm of organocatalysis, malonates are utilized in Michael additions. For instance, chiral cobalt(III) complexes have been shown to catalyze the Michael addition of dimethyl malonate to substrates like cyclopentenone and nitroalkenes. rsc.org In these systems, the metal complex acts as a chiral hydrogen bond donor, activating the substrate towards nucleophilic attack by the malonate. rsc.org
Furthermore, derivatives of malonic acid can be precursors to catalysts. Phosphovanadomolybdates, which are bifunctional catalysts with both redox and acidic properties, have been used in the oxidative decarboxylation of malic acid to produce dimethyl malonate. researchgate.net
Role of this compound in Specific Catalytic Cycles
This compound and its analogs are key players in several catalytic cycles, primarily acting as nucleophiles that form new carbon-carbon bonds.
Palladium-Catalyzed Allylic Alkylation: In this catalytic cycle, a palladium(0) complex activates an allylic substrate, such as an allyl acetate, to form a π-allyl palladium(II) intermediate. A base then deprotonates the malonate ester, like this compound, to generate a stabilized carbanion. This nucleophile then attacks the π-allyl complex, leading to the formation of the alkylated product and regeneration of the palladium(0) catalyst. The steric and electronic properties of the ligands on the palladium catalyst are crucial for controlling the regioselectivity and enantioselectivity of the reaction. acs.org
Organocatalytic Michael Addition: In isothiourea-catalyzed enantioselective Michael additions, an α,β-unsaturated aryl ester is activated by the chiral isothiourea catalyst. This is followed by the conjugate addition of a malonate nucleophile. acs.org Similarly, chiral cobalt(III) complexes facilitate the Michael addition of malonates to nitroalkenes. The proposed mechanism involves the cobalt complex acting as a hydrogen bond donor to activate the nitroalkene, making it more susceptible to attack by the malonate. rsc.org
Ruthenium-Catalyzed Reactions: In certain ruthenium-catalyzed transformations, such as the condensation of ketones with α-diazomalonates, a carbonyl ylide intermediate is formed. This intermediate can then react to form enol ethers. acs.org The catalytic cycle involves the ruthenium complex facilitating the decomposition of the diazo compound and subsequent ylide formation.
Catalytic Transformations Involving this compound Derivatives
Derivatives of this compound undergo a variety of catalytic transformations to yield valuable chemical structures.
Asymmetric Hydrogenation: β-Aryl alkylidene malonate esters, which can be derived from this compound, are substrates for asymmetric hydrogenation. Using iridium-SpiroPAP catalysts, these unsaturated malonates can be hydrogenated to produce chiral saturated malonates with high enantioselectivity. acs.org These chiral products can then be further transformed, for example, through hydrolysis and decarboxylation, to yield other valuable chiral molecules. acs.org
Enantioselective Alkylation: The α-alkylation of malonate derivatives using phase-transfer catalysis is an effective method for creating chiral molecules with a quaternary carbon center. For example, 2,2-diphenylethyl tert-butyl α-methylmalonates can be alkylated with high enantioselectivity using a chiral phase-transfer catalyst. frontiersin.org The resulting α,α-dialkylmalonates can be selectively hydrolyzed to furnish chiral malonic monoacids. frontiersin.org
Cyclization Reactions: Malonate derivatives are employed in various catalytic cyclization strategies. For instance, phosphine-catalyzed annulation reactions of allenes with molecules containing both electrophilic and nucleophilic groups, such as a salicylimine-malonate derivative, can produce polycyclic products. acs.org Additionally, malonate enol ethers, synthesized via ruthenium catalysis, can act as building blocks for annulations under Lewis-acid-mediated conditions or visible-light photoredox catalysis to generate fused and spiro-heterocycles. acs.org
Table of Research Findings on Catalytic Transformations
| Catalytic Transformation | Catalyst System | Substrate | Product | Key Findings | Reference |
| Asymmetric Hydrogenation | (R)-Ir-SpiroPAP | β-Aryl alkylidene malonate esters | Chiral saturated malonates | High yields and enantioselectivities (up to 99% ee) were achieved. The steric bulk of the catalyst's pyridine moiety was crucial for high enantioselectivity. | acs.org |
| Enantioselective α-Alkylation | (S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) | 2,2-diphenylethyl tert-butyl α-methylmalonates | α-Methyl-α-alkylmalonates | High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) were obtained for various alkyl halides. | frontiersin.org |
| Enantioselective Michael Addition | Isothiourea (HyperBTM) | α,β-Unsaturated aryl esters and malonates | Chiral Michael adducts | High levels of enantioinduction (>99:1 er) were achieved under optimized conditions without an external base. | acs.org |
| Enantioselective Michael Addition | Chiral Cobalt(III) Complex | Nitroalkenes and dimethyl malonate | Chiral Michael adducts | Efficient catalysis with up to 98% yield and 98% ee. The complex acts as a hydrogen bond donor. | rsc.org |
| Condensation/Enol Ether Formation | [CpRu(CH3CN)3][BArF] | Cyclic ketones and α-diazomalonates | Malonate enol ethers | General method to produce 2-vinyloxymalonates, which are versatile building blocks for further cyclizations. | acs.org |
Advanced Applications in Organic Synthesis and Materials Science
Dibutyl Malonate as a Versatile Building Block
This compound's utility in organic chemistry stems from the reactivity of its central carbon atom, which is activated by the two adjacent carbonyl groups. This reactivity allows it to participate in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for synthetic chemists.
This compound serves as a fundamental starting material in the synthesis of more complex molecular architectures. A key reaction involves its use to produce methylene (B1212753) malonate monomers. For instance, this compound can be reacted with a source of formaldehyde (B43269). google.com This process can be catalyzed by either acidic or basic catalysts to form an intermediate, which is then subjected to thermolysis to yield the corresponding methylene malonate monomer. wipo.int These monomers are valuable in their own right and can be used to create various products, including adhesives, coatings, and composites. google.comepo.org
The malonic ester synthesis is a classic and powerful method in organic chemistry for preparing a variety of compounds, and this compound is a key reagent in this context. It serves as an intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. ontosight.ai Its structure is particularly suited for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. ontosight.aiirapa.org
The general synthesis of barbiturates involves the condensation of a dialkyl malonate derivative with urea (B33335). irapa.org Diethyl malonate is historically a common starting material for these syntheses. wikipedia.orggoogle.com this compound can be used in a similar fashion, where it is first alkylated and then condensed with urea to form the barbiturate (B1230296) ring system. ontosight.ai Beyond barbiturates, the fundamental reactivity of this compound makes it a valuable precursor for other pharmacologically active molecules, including certain amino acids. ontosight.ai
The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. acs.org These motifs are present in numerous natural products and pharmaceuticals. wikipedia.org The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for this purpose, and dialkyl malonates are frequently used as the nucleophilic Michael donor. wikipedia.orgorganic-chemistry.org
In this context, the carbanion generated from this compound by deprotonation can add to a suitable Michael acceptor. This reaction is a key step in forming a new carbon-carbon bond and can be used to construct a quaternary carbon center, particularly when the malonate is already substituted or when it reacts with a β,β-disubstituted acceptor. While many studies utilize diethyl or dimethyl malonate for these transformations, this compound is also a suitable substrate for such reactions. mdpi.comencyclopedia.pub Research has shown that various dialkyl malonates, including this compound, can be used in enantioselective Michael additions to chalcones and other α,β-unsaturated systems, catalyzed by chiral catalysts to produce adducts with high enantioselectivity. nih.gov This methodology provides access to chiral molecules containing highly congested quaternary carbon centers.
Precursor for Bioactive Compounds and Pharmaceuticals
Applications in Polymer Chemistry
In addition to its role in synthesizing small molecules, this compound and its derivatives have found important applications in the field of polymer chemistry. It can be used directly as an additive or as a monomer in polymerization reactions to create novel materials.
This compound is recognized for its utility as a plasticizer, particularly in biodegradable polymers like poly(lactic acid) (PLA). acs.orgresearchgate.net Plasticizers are additives that increase the flexibility and durability of a material. nih.gov The inherent brittleness of PLA limits some of its applications, and blending it with plasticizers is an effective strategy to overcome this drawback. acs.orgresearchgate.net
Studies have investigated the effect of dibutyl esters of dicarboxylic acids on the properties of PLA. For example, research on dibutyl maleate (B1232345), a structural isomer of a potential this compound derivative, as a plasticizer for PLA has provided insights into its effectiveness. These studies show a significant decrease in the glass transition temperature (Tg) of PLA when plasticized, indicating increased polymer chain mobility. researchgate.net However, challenges such as plasticizer migration and volatilization during processing can occur due to the relatively low molecular weight of these monomeric plasticizers. acs.orgresearchgate.net Despite this, this compound and related esters are considered promising "green" plasticizers for bio-based polymers. researchgate.net In some synthesis protocols, an excess of dialkyl malonate can also act as a reaction solvent, negating the need for a separate, inert solvent. nih.gov
Below is a table summarizing the effect of different plasticizers on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA).
| Plasticizer | Concentration (wt%) | Resulting Tg (°C) | Reference |
| Neat PLA | 0 | ~50-64 | aade.orgresearchgate.net |
| Diethyl bis(hydroxymethyl)malonate | Not Specified | Lowered Tg | aade.org |
| Tributyl citrate | Not Specified | Lowered Tg | aade.org |
| Dibutyl Phthalate (B1215562) | Not Specified | Lowered Tg | aade.org |
| Triacetin | Not Specified | Lowered Tg | aade.org |
| Dimethyl Fumarate (B1241708) | 12 | 22 | researchgate.net |
This table illustrates the general trend of Tg reduction in PLA with the addition of various plasticizers. Specific values for this compound require direct experimental data, but its effectiveness is expected to be in a similar range to other monomeric ester plasticizers.
This compound can serve as a monomer for the synthesis of polyesters. The synthesis of malonate-based polyesters has been explored as a route to new sustainable and functional polymers. nih.govrsc.org Traditional metal-catalyzed polycondensation reactions, however, have proven challenging for malonate esters. rsc.orgresearchgate.net The β-diketone structure of malonates can chelate the metal ions of catalysts like antimony oxide or titanium butoxide, which reduces their catalytic activity and results in low molecular weight polymers. rsc.orgresearchgate.net
A more successful and environmentally friendly approach has been the use of enzyme catalysis. nih.govrsc.org Studies using dimethyl malonate have demonstrated that immobilized Candida antarctica lipase (B570770) B (iCaLB) can effectively catalyze the polycondensation with various aliphatic diols under solvent-less conditions. nih.govrsc.org This enzymatic method yields linear polyesters with significantly higher molecular weights than those obtained with metal catalysts. rsc.org While this specific research utilized dimethyl malonate, the principle is directly applicable to other dialkyl malonates like this compound for creating a range of malonate polyesters with tailored properties. nih.govrsc.org Furthermore, derivatives such as methylene this compound have been shown to undergo copolymerization to form novel materials with properties like exceptional hardness and abrasion resistance. aade.org
The following table presents data from an attempted metal-catalyzed synthesis of malonate polyesters using dimethyl malonate (DMM) and various diols, illustrating the challenges in achieving high molecular weights.
| Diol | Catalyst | Mn (Da) | Mw (Da) | Đ (PDI) |
| 1,4-Butanediol | Sb₂O₃ | 2100 | 4000 | 1.90 |
| 1,4-Butanediol | Ti(OtBu)₄ | 2600 | 4600 | 1.79 |
| 1,8-Octanediol | Sb₂O₃ | 1000 | 2400 | 2.28 |
| 1,8-Octanediol | Ti(OtBu)₄ | 1600 | 2800 | 1.68 |
Data sourced from a study on the synthesis of malonate polyesters, highlighting the low molecular weights (Mn and Mw) and high polydispersity (Đ) obtained with traditional metal catalysts. rsc.org
Influence on Mechanical and Thermal Properties of Polymers
This compound is utilized in the production of polymers and resins to modify their physical characteristics. Research has shown that incorporating this compound into polyurethane formulations can enhance their mechanical properties, including toughness. Studies have also investigated the use of this compound to control the healing and toughness of polymers, highlighting its utility in materials science.
In a related context, the impact of malonate esters on the properties of polymers like polylactic acid (PLA) has been explored. For instance, diethyl bishydroxymethyl malonate has been shown to decrease the glass transition temperature (Tg) of PLA. acs.orgaade.org Similarly, dibutyl maleate and dibutyl fumarate, which are structurally related to this compound, have been studied as biodegradable plasticizers for PLA. researchgate.net The incorporation of these esters can increase the elongation at break of PLA, transforming it from a brittle to a more ductile material. researchgate.net For example, adding 12 wt. % of dibutyl fumarate to PLA increased the elongation at break from 1.3% to approximately 210%. researchgate.net These studies demonstrate the potential of malonate and related esters to tailor the mechanical and thermal properties of polymers for various applications.
Table 1: Effect of Various Plasticizers on the Glass Transition Temperature (Tg) of Amorphous PLA aade.org
| Plasticizer | PHR/100 PHR Amorphous PLA | Tg (°C) |
| N/A | N/A | 58 |
| Lactide | 18 | 27 |
| Lactide | 30 | 20 |
| Lactide | 40 | 14 |
| Dibutyl Phthalate | 24 | 12 |
| Dibutyl Phthalate | 30 | 4 |
| Triacetin | 30 | 2 |
| Tributyl Citrate | 15 | 33 |
| Tributyl Citrate | 30 | 6 |
| Diethyl bis(hydroxymethyl)malonate | 30 | 12 |
Derivatization and Functionalization Studies
This compound and other malonic esters are pivotal starting materials for a variety of chemical transformations that allow for the introduction of new functional groups and the synthesis of complex molecules.
The selective monohydrolysis of symmetrical dialkyl malonates, including this compound, is a crucial reaction for producing the corresponding half-esters, which are valuable intermediates in organic synthesis. researchgate.netgoogle.com This process involves the hydrolysis of only one of the two ester groups. researchgate.net Efficient methods for this selective transformation have been developed using aqueous potassium hydroxide (B78521) (KOH) with a co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at low temperatures. researchgate.netresearchgate.net
This desymmetrization reaction is notable because it can be performed under mild, environmentally friendly conditions and yields the desired monoesters in high yields without significant side reactions like decarboxylation. researchgate.netgoogle.comresearchgate.net The selectivity of the monohydrolysis is influenced by the hydrophobicity of the ester, with selectivity tending to increase with greater hydrophobicity. researchgate.netresearchgate.net Research has shown that for various dialkyl malonates, including dipropyl and dibutyl esters, these conditions effectively produce the monoalkyl malonate. researchgate.net The ability to generate these half-esters, such as monobutyl malonate from this compound, provides access to key building blocks for further synthetic applications. google.com
Malonate esters, such as this compound, are classic examples of "soft" nucleophiles used in conjugate addition reactions, also known as Michael additions. beilstein-journals.org In these reactions, the malonate adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor, to form a new carbon-carbon bond. beilstein-journals.orgmdpi.com This type of reaction is a fundamental tool in organic synthesis for creating more complex molecules. beilstein-journals.org
The reaction is typically initiated by a base, which deprotonates the carbon atom between the two carbonyl groups of the malonate ester, forming a stabilized carbanion. This carbanion then attacks the β-carbon of the Michael acceptor. wikipedia.org The resulting products are versatile intermediates that can be used in the synthesis of a wide range of compounds, including pharmaceuticals and natural products. researchgate.net For example, the conjugate addition of malonates to α,β-unsaturated aldehydes can lead to the formation of chiral lactams and lactones. researchgate.net While much of the early work focused on diethyl malonate, the principles apply to other malonic esters like this compound. beilstein-journals.org The reaction can be catalyzed by various means, including Lewis acids and organocatalysts, to achieve high yields and stereoselectivity. beilstein-journals.orgnih.gov
The malonic ester synthesis is a well-established method for preparing substituted carboxylic acids. wikipedia.org In this synthesis, a malonic ester, such as this compound, is first deprotonated at the α-carbon with a suitable base to form an enolate. wikipedia.org This enolate then acts as a nucleophile and is alkylated by reacting it with an alkyl halide. wikipedia.org
Following alkylation, the resulting dialkyl malonate derivative is hydrolyzed, typically under basic conditions, to convert the ester groups into carboxylate salts. google.com Acidification then protonates the carboxylates to form a malonic acid derivative. Upon heating, this substituted malonic acid readily undergoes decarboxylation (loss of CO2) to yield a substituted carboxylic acid. wikipedia.orgstackexchange.com This entire sequence effectively allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. A significant challenge in this synthesis is the potential for dialkylation, which can lead to lower yields of the desired mono-alkylated product. wikipedia.org
The hydrolysis and decarboxylation steps are crucial. The hydrolysis of the ester can be carried out using aqueous acid or base. google.comstackexchange.com The subsequent decarboxylation is a key feature of malonic acids, proceeding through a cyclic transition state. stackexchange.com
Spectroscopic and Computational Approaches in Dibutyl Malonate Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and analysis of dibutyl malonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a comprehensive understanding of its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like this compound. slideshare.net By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed molecular map can be constructed. slideshare.netazooptics.com
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different sets of non-equivalent protons in the molecule. The chemical shifts, integration of peak areas, and spin-spin splitting patterns provide crucial information about the connectivity of atoms. For instance, the methylene (B1212753) protons of the butyl groups adjacent to the oxygen atoms are deshielded and appear at a characteristic downfield chemical shift. The signals for the other methylene and the terminal methyl groups of the butyl chains appear at progressively upfield positions. sigmaaldrich.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. azooptics.com Each unique carbon atom in this compound gives rise to a distinct signal, with the carbonyl carbons of the ester groups appearing at the most downfield chemical shifts due to the strong deshielding effect of the neighboring oxygen atoms. The different carbon atoms of the butyl chains can also be resolved and assigned. rsc.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structural assignments by establishing correlations between coupled protons and through-bond correlations between protons and carbons, respectively. libretexts.orgipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | -CH₂- (malonate) | ~3.3 |
| ¹H | -O-CH₂- (butyl) | ~4.1 |
| ¹H | -CH₂- (butyl) | ~1.6 |
| ¹H | -CH₂- (butyl) | ~1.4 |
| ¹H | -CH₃ (butyl) | ~0.9 |
| ¹³C | C=O (ester) | ~167 |
| ¹³C | -CH₂- (malonate) | ~41 |
| ¹³C | -O-CH₂- (butyl) | ~65 |
| ¹³C | -CH₂- (butyl) | ~30 |
| ¹³C | -CH₂- (butyl) | ~19 |
| ¹³C | -CH₃ (butyl) | ~13 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. masterorganicchemistry.com
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups, typically appearing around 1730-1750 cm⁻¹. The exact position of this band can be influenced by the molecular environment. libretexts.org
Other significant absorptions include the C-O stretching vibrations of the ester linkage, which are usually observed in the region of 1300-1000 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations for the sp³ hybridized carbons of the butyl and malonate methylene groups, typically found just below 3000 cm⁻¹. libretexts.orgibbuniv.edu.ye The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960, ~2870 | Medium to Strong | C-H stretching (sp³) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1460 | Variable | C-H bending (CH₂) |
| ~1380 | Variable | C-H bending (CH₃) |
| ~1250-1000 | Strong | C-O stretching (ester) |
Note: The values are approximate and can vary slightly.
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-goettingen.de For this compound, electron impact (EI) ionization is a common method, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. libretexts.org
The mass spectrum of this compound typically shows a peak corresponding to the molecular ion, which confirms its molecular weight of 216.27 g/mol . nih.gov However, the molecular ion peak may be weak or absent in some cases. mdpi.com The fragmentation pattern is highly informative for structural elucidation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OBu) or the entire ester side chain. libretexts.org In the case of this compound, characteristic fragment ions are observed, which can arise from the cleavage of the butyl groups and the malonate core. mdpi.comresearchgate.net For instance, a prominent peak at m/z 105 is often observed. nih.gov
Table 3: Selected Mass Spectral Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 216 | Low | [M]⁺ (Molecular Ion) |
| 160 | Variable | [M - C₄H₈]⁺ |
| 143 | Variable | [M - OBu]⁺ |
| 115 | Variable | [M - COOBu]⁺ |
| 105 | High | [C₄H₉OCOCH₂]⁺ or other fragments |
| 57 | High | [C₄H₉]⁺ |
Note: The fragmentation pattern and relative intensities can vary depending on the ionization method and instrument conditions. nih.govmdpi.com
While this compound itself does not have strong absorptions in the ultraviolet-visible (UV-Vis) region, UV-Vis spectroscopy can be a valuable tool for monitoring the kinetics of reactions involving this compound. ntnu.nothermofisher.com For example, if a reaction of this compound leads to the formation of a product that absorbs in the UV-Vis range, the rate of the reaction can be determined by measuring the change in absorbance over time. jascoinc.com This technique is particularly useful for studying the formation of colored intermediates or products. aip.org The steric hindrance of the butyl groups in this compound can influence the rate of enolate formation, and kinetic studies using UV-Vis spectroscopy can be employed to monitor these rates under various conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to complement experimental investigations by offering insights into reaction mechanisms, transition states, and molecular properties that are often difficult to study experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. rsc.org In the context of this compound research, DFT calculations can be employed to predict reaction pathways, calculate activation energies, and understand the stereoselectivity of reactions. mdpi.compku.edu.cn
For instance, DFT studies can be used to model the transition states of reactions involving the enolate of this compound, helping to explain the observed product distributions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. researchgate.net This allows researchers to identify the most favorable reaction mechanism and understand how factors like catalysts or solvent choice influence the reaction outcome. nih.gov While specific DFT studies on this compound are part of the broader research on malonic esters, the principles are directly applicable. For example, DFT has been used to study the cyclization reactions of similar malonate derivatives, revealing how different reaction conditions can favor distinct mechanistic pathways. nih.gov
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. unipg.it These simulations provide detailed insights into the intermolecular interactions that govern the macroscopic properties of substances like this compound. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and applications can be understood from studies on structurally similar compounds, such as other dialkyl malonates and their polymers.
For instance, MD simulations have been employed to investigate polymer electrolytes based on poly(pentyl malonate) (PPM), a polymer derived from a related malonate ester. researchgate.netacs.org These studies use simulations to understand the solvation structure of lithium ions within the polymer matrix, which is crucial for developing new battery technologies. researchgate.netacs.org The simulations calculate radial distribution functions to determine the coordination environment around the lithium ions, revealing how they interact with oxygen atoms on the malonate polymer chains and the salt anions. researchgate.net By analyzing the correlated motion of different species, researchers can calculate properties like cation transference numbers, which are essential for electrolyte performance. acs.org
For a molecule like this compound, MD simulations could theoretically be used to:
Analyze the liquid structure and packing of the molecules.
Predict physical properties such as density, viscosity, and diffusion coefficients.
Study its interaction with other molecules in a solution, providing insights into its behavior as a solvent or a reactant.
Examine the conformational flexibility of the butyl chains and their influence on intermolecular forces.
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and their subsequent motion. unipg.itmdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. unimore.itudec.cl These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an observed property. researchgate.net
For this compound and its derivatives, QSPR models can be developed to predict a wide range of physicochemical properties. For example, QSAR models have been proposed to correlate the structural features of diethyl dibutylmalonate, a closely related compound, with its pharmacokinetic properties for potential applications in drug design. The general approach involves calculating a large number of molecular descriptors that capture different aspects of the molecule's topology, geometry, and electronic structure. unimore.it
A hypothetical QSPR model for predicting a property of dialkyl malonates, such as boiling point or viscosity, would follow these steps:
Data Collection : A dataset of dialkyl malonates with experimentally measured values for the target property is assembled.
Descriptor Calculation : For each molecule in the dataset, a variety of molecular descriptors are calculated using specialized software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment).
Model Development : Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical model that links them to the property of interest. unimore.itresearchgate.net
Validation : The model's predictive power is rigorously tested using both internal validation (on the training set) and external validation (on a separate test set of compounds not used to build the model). unimore.it
Below is an interactive table illustrating the types of descriptors that could be used in a QSPR model for predicting a physical property of a series of dialkyl malonates.
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | The total mass of the molecule. |
| Constitutional | Number of Carbon Atoms | The count of a specific atom type. |
| Topological | Wiener Index | Information about molecular branching. |
| Topological | Kier Shape Indices | Attributes of molecular shape and size. |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
| Electronic | Dipole Moment | The polarity of the molecule. |
| Electronic | HOMO/LUMO Energies | Electron-donating or -accepting ability. |
Such models are valuable because they allow for the prediction of properties for new or untested compounds, guiding synthesis and experimental design efforts. udec.cl
Prediction of Optimal Reaction Conditions and Solvent Effects
Computational chemistry offers powerful tools for predicting the optimal conditions for chemical reactions involving this compound, including the choice of solvent. Theoretical calculations can model reaction pathways and transition states, providing insights that are difficult to obtain through experiments alone.
Solvent Effects: The choice of solvent can significantly influence reaction kinetics and yields. Computational studies, often using Density Functional Theory (DFT), can model transition states to predict the most effective solvents. beilstein-journals.org For instance, in reactions involving malonic esters, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are known to improve solubility and reaction rates. A computational study on the nitro-Michael reaction of diethyl malonate with trans-β-nitrostyrene systematically evaluated different solvents. beilstein-journals.org The calculations, combined with experimental results, demonstrated that THF provided the highest yield compared to other solvents like dichloromethane, ethyl acetate (B1210297), toluene, ether, and ethanol. beilstein-journals.org This approach allows for a rational selection of solvents by predicting their effect on the reaction's energy profile.
The table below, based on findings for the related diethyl malonate, illustrates how solvent choice can impact reaction outcomes. beilstein-journals.org
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 66 | 5 |
| Dichloromethane | 85 | 1 |
| Ethyl acetate | 89 | 1 |
| Diethyl ether | 72 | 2 |
| Ethanol | 55 | 1 |
| Tetrahydrofuran (THF) | 96 | 1 |
| Data derived from a study on the nitro-Michael reaction of diethyl malonate. beilstein-journals.org |
Machine Learning for Condition Prediction: Beyond just solvents, recent advancements in machine learning (ML) have enabled the prediction of a complete set of reaction conditions, including catalysts, reagents, and temperature. mit.edumit.edu These models are trained on vast databases of chemical reactions, such as Reaxys. mit.edu For a given transformation (i.e., reactants and products), an ML model can suggest a ranked list of suitable catalysts, solvents, and reagents, along with a predicted optimal temperature. mit.edumit.edu
Studies have shown that these models can achieve high accuracy. For example, a neural network model could predict a close match to the recorded catalyst, solvent, and reagent within its top-10 predictions 69.6% of the time, and predict the temperature within ±20 °C in about 66% of cases where the chemical context was correctly identified. mit.edu Specific ML models have also been developed to predict the success of certain reaction types, such as Pd-catalyzed cross-couplings, which can involve malonate nucleophiles. rsc.org These predictive tools can significantly accelerate the process of reaction optimization by narrowing down the experimental variables that need to be tested. beilstein-journals.org
Environmental and Toxicological Considerations of Malonate Esters
Metabolic Pathways and Biotransformation Mechanisms
The metabolism of malonate esters is a critical factor in determining their biological activity and residence time in an organism. The primary routes of biotransformation involve enzymatic hydrolysis and are significantly influenced by the ester's molecular architecture.
The principal metabolic pathway for malonate esters is hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. oecd.orgwikipedia.org These enzymes are ubiquitous in biological systems and facilitate the cleavage of the ester bonds. researchgate.net In the case of dialkyl malonates, this process occurs in a two-step reaction, initially forming a monoester intermediate, which is then further hydrolyzed to yield malonic acid and the corresponding alcohol. oecd.org
Unspecific esterases present in the body are likely responsible for catalyzing this hydrolysis. oecd.org For instance, dimethyl malonate and diethyl malonate are metabolized to malonic acid, and methanol (B129727) or ethanol, respectively. oecd.org These end-products, malonic acid and simple alcohols, are physiological substances that can be further metabolized through established biochemical pathways like the tricarboxylic acid (TCA) cycle. oecd.org
A widely studied model enzyme for in vivo ester hydrolysis is pig liver esterase (PLE). researchgate.netnih.gov PLE has demonstrated its efficacy in hydrolyzing a variety of esters, including malonates. wikipedia.org The enzymatic action is stereoselective, meaning the enzyme can differentiate between enantiotopic or enantiomorphic ester groups, leading to the preferential hydrolysis of one over the other. wikipedia.org This process relies on the chiral environment of the enzyme's active site, which contains a catalytically active serine residue. wikipedia.org
Table 1: Hydrolysis of Malonate Esters by Porcine Liver Esterase (PLE)
This table illustrates the rate enhancement of hydrolysis for various malonate esters in the presence of PLE at pH 7.2. Data sourced from a study on ester prodrugs. nih.gov
| Compound | Rate Enhancement by PLE (fold increase) |
| Dimethyl malonate (DMM) | ~4-1500 |
| Di-tert-butyl malonate (DBM) | No enhancement |
| Diacetoxymethyl malonate (MAM) | Significant enhancement |
| Ditrifluoroethyl malonate (MTF) | Significant enhancement |
| Dihexafluoropropyl malonate (MHF) | Significant enhancement |
The molecular structure of a malonate ester plays a pivotal role in determining its rate of metabolism. Key structural features that influence hydrolysis include the nature of the alkyl or aryl groups attached to the ester functionalities.
The steric properties of the side chains are a significant factor. nih.gov For example, dialkyl malonates with longer, bulkier alkyl chains may be hydrolyzed at different rates compared to those with smaller chains. The steric hindrance around the ester group can affect the ability of the esterase to access and cleave the bond. A notable example is di-tert-butyl malonate (DBM), where the bulky tert-butyl groups provide significant steric hindrance, making it resistant to enzymatic hydrolysis by porcine liver esterase (PLE). nih.gov
Hydrophobicity of the molecule also influences its metabolic fate. nih.gov Increased hydrophobicity can enhance the diffusion of the ester across biological membranes, potentially leading to increased intracellular concentrations and greater access to intracellular esterases. nih.gov This can result in a higher rate of hydrolysis and subsequent delivery of malonate.
Furthermore, the electronic properties of the ester's side chains can dramatically affect the rate of hydrolysis. Esters with electron-withdrawing groups, such as those containing fluorine, are more labile and hydrolyze more rapidly. nih.gov This is because these groups make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the esterase. nih.gov
Hydrolysis by Esterases
Biodegradation Studies and Environmental Fate
The environmental persistence of malonate esters is largely determined by their biodegradability, which can be assessed through experimental studies and predictive modeling.
Predictive algorithms and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the biodegradability of chemical compounds. researchgate.netresearchgate.net These models utilize computational algorithms such as decision trees, support vector machines, and random forests to correlate a molecule's structural features with its likelihood of being biodegraded. nih.govacs.org
Substructure analysis within these models has identified certain molecular fragments that influence biodegradability. The presence of ester groups, as found in dibutyl malonate, is generally considered to promote biodegradability. nih.gov Conversely, features like aromatic rings or halogen substitutions can hinder the process. nih.gov For malonate esters, experimental data supports these predictions. For instance, diethyl malonate has been shown to biodegrade rapidly, with 92% degradation in 7 days and 98% in 28 days in an OECD Guideline 301A study. epa.gov Similarly, dimethyl malonate degraded 87% in 7 days. epa.gov These results indicate a low concern for persistence in the environment. epa.govepa.gov
Microorganisms in the environment, particularly in soil and water, play a crucial role in the breakdown of organic compounds like malonate esters. frontiersin.orgajol.info The primary mechanism of microbial degradation for esters is hydrolysis, mirroring the metabolic pathway in higher organisms. frontiersin.org Bacteria possessing esterase or hydrolase enzymes can cleave the ester bonds of this compound, releasing butanol and malonic acid. frontiersin.org
Following hydrolysis, the resulting malonic acid can be further metabolized by microorganisms. A common pathway involves the activation of malonate to malonyl-CoA, which is then decarboxylated to form acetyl-CoA. nih.gov Acetyl-CoA is a central metabolite that can enter the TCA cycle for energy production. nih.gov The ability of microbial populations to utilize these compounds as a carbon source is a key factor in their complete mineralization to carbon dioxide and water. ajol.info Studies on related compounds, such as phthalate (B1215562) esters, have identified various bacterial strains capable of this type of degradation, highlighting the broad capacity of microbial communities to break down ester-containing pollutants. frontiersin.org
Predictive Algorithms for Biodegradability
Toxicological Mechanisms and Effects in Biological Systems
While malonate itself is a naturally occurring intermediate in metabolism, at elevated concentrations, it and its esters can exert toxic effects. The primary mechanism of malonate toxicity is the inhibition of a key mitochondrial enzyme.
Malonate acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.gov SDH is a crucial enzyme that participates in both the citric acid cycle and the electron transport chain. researchgate.net By binding to the active site of SDH, malonate blocks the oxidation of succinate to fumarate (B1241708). nih.gov
This inhibition has several downstream consequences. The blockage of the TCA cycle leads to an accumulation of succinate. nih.gov More critically, the disruption of the electron transport chain can lead to a collapse of the mitochondrial membrane potential and a burst of reactive oxygen species (ROS) production. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, damage to cellular components, and ultimately, triggering pathways of programmed cell death, or apoptosis. nih.gov Studies have shown that malonate can induce mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c. nih.gov
The delivery of malonate to the intracellular environment via its ester forms, such as this compound, is a key factor in its potential toxicity. The ester's ability to cross cell membranes and be hydrolyzed by intracellular esterases releases malonate directly to its site of action within the mitochondria. researchgate.net
Oxidative Stress Induction
Malonate and its ester derivatives can induce oxidative stress in biological systems. nih.govresearchgate.net Malonate is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.govresearchgate.net Inhibition of SDH can lead to the accumulation of succinate, which in turn can drive the reverse electron transport at mitochondrial complex I, resulting in a burst of reactive oxygen species (ROS). nih.govresearchgate.net This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. nih.govresearchgate.netfrontiersin.org
Studies have shown that malonate exposure can deplete cellular antioxidant stores, such as glutathione (B108866) (GSH) and NAD(P)H, in isolated brain mitochondria and cell cultures. nih.gov This depletion further compromises the cell's ability to counteract oxidative damage. nih.gov The induction of oxidative stress is considered a key mechanism underlying the toxic effects of malonate. nih.govresearchgate.net For instance, in a murine model of obstructive nephropathy, the administration of dimethyl malonate (DMM) was found to alleviate mitochondrial dysfunction and reduce the production of mitochondrial ROS in tubular cells. frontiersin.org
Lipid Metabolism Dysfunction
Exposure to certain esters, including those structurally related to this compound, has been shown to interfere with lipid metabolism. For example, dibutyl phthalate (DBP), another dibutyl ester, has been demonstrated to induce lipid metabolism disorders in the liver. researchgate.net Studies on rats and hepatocytes have shown that DBP exposure can lead to hyperlipidemia and abnormal liver function. researchgate.net The proposed mechanism involves the activation of the PPARα signaling pathway and effects on the protein expression of SREBP, FAS, and GPAT. researchgate.net Furthermore, DBP can inhibit the phosphorylation and activation of AMPK, which in turn inhibits the breakdown and metabolism of lipids. researchgate.net While these findings are for DBP, they highlight a potential area of concern for other dibutyl esters, warranting further investigation into the specific effects of this compound on lipid metabolism.
Energy Metabolism Disturbance
Studies on maleic acid, a structurally similar dicarboxylic acid, have shown that it can cause a dramatic loss of the cellular ATP pool by severely disturbing energy homeostasis at the levels of glycolysis, the citric acid cycle, and the respiratory chain. plos.org Similarly, malonate exposure has been shown to cause a rapid collapse of the mitochondrial potential, a key indicator of mitochondrial dysfunction and impaired energy production. nih.govresearchgate.net This disruption in energy metabolism is a central aspect of the toxicity of malonate and its derivatives.
Osmoregulation Imbalance
The impact of malonate esters on osmoregulation, particularly in aquatic organisms, is an area of emerging research. While specific data on this compound's effect on osmoregulation is limited, related compounds have been shown to affect aquatic life. ilo.orgvigon.comisotope.com For instance, heat stress has been shown to cause an accumulation of malonate in mussels. researchgate.net Given that malonate can disrupt energy production, this could indirectly affect energy-dependent processes like osmoregulation. Further research is needed to specifically elucidate the effects of this compound on osmoregulatory processes in various organisms.
Impact on Specific Organ Systems (e.g., Liver, Testis)
Exposure to high doses of certain malonate esters and related compounds has been shown to affect specific organ systems.
Liver: Repeated dose studies with diethyl dibutylmalonate in rats indicated reversible liver hypertrophy at high doses. Similarly, exposure to dibutyl phthalate (DBP) has been linked to liver damage, including hypertrophy, necrosis of hepatocytes, and inflammatory cell infiltration. researchgate.netresearchgate.net These effects are often associated with the induction of metabolic changes in the liver. researchgate.net
Testis: Studies on DBP have shown a negative correlation with testis weight. frontiersin.org DBP administration in rats led to a decrease in the testis organ to body weight ratio. researchgate.net The proposed mechanism for DBP's testicular toxicity involves endocrine disruption, leading to a significant decrease in testosterone, which can interrupt the connection between germ cells and Sertoli cells. frontiersin.org While these findings are for DBP, they suggest that the reproductive toxicity of dibutyl esters like this compound warrants further investigation.
Studies on Aquatic Organisms
Malonate esters have been shown to be harmful to aquatic organisms. ilo.orgvigon.com Toxicity studies have been conducted on various malonate esters, providing insights into their potential environmental impact.
| Malonate Ester | Test Organism | Test Type | Result | Reference |
| Diethyl Malonate | Fathead minnow (Pimephales promelas) | 96-hour LC50 | 15.4 mg/L | |
| Diethyl Malonate | Water flea (Daphnia magna) | 48-hour EC50 | 202.3 mg/L | |
| Diethyl Malonate | Algae | 72-hour ErC50 | >800 mg/L | carlroth.com |
| Dimethyl Malonate | Fish | 96-hour LC50 | 21 mg/L | oecd.org |
The bioconcentration potential of diethyl malonate in aquatic organisms is considered to be low. nih.gov However, the acute toxicity data indicates that these chemicals can pose a risk to aquatic ecosystems.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthesis Methodologies
The traditional synthesis of dibutyl malonate involves the esterification of malonic acid with butanol, often catalyzed by strong mineral acids like sulfuric acid. ontosight.ai While effective, this method presents environmental and handling challenges. Future research is increasingly focused on developing "green" and sustainable alternatives.
A significant area of interest is the use of solid acid catalysts. For instance, ZrO₂-Ce₂O₃/SO₄²⁻ has been successfully employed as a solid acid catalyst for the synthesis of this compound from n-butanol and malonic acid, demonstrating the potential for more environmentally benign and reusable catalytic systems. semanticscholar.org Another approach involves the transesterification of other malonic esters, such as dimethyl malonate, to produce this compound. google.com This can be achieved with high yields and purities, and continuous processes offer advantages in terms of catalyst usage and efficiency. google.com
Enzymatic catalysis represents another frontier in sustainable synthesis. The use of enzymes, such as immobilized Candida antarctica lipase (B570770) B, has been explored for the synthesis of malonate-based polyesters in solventless conditions. rsc.orgrsc.org This approach offers high selectivity and operates under mild conditions, avoiding the harsh reagents and high temperatures associated with traditional methods. rsc.orgrsc.org Further research into enzymatic routes for this compound production could lead to highly efficient and environmentally friendly manufacturing processes.
The principles of green chemistry are also being applied to the synthesis of related malonic esters, which can inform the production of this compound. For example, a green and clean process for preparing malonates has been developed that utilizes hydrogen chloride exhaust gas as a catalyst, thereby repurposing an industrial byproduct and eliminating waste streams. google.com
Exploration of Novel Catalytic Systems for Malonate Transformations
This compound, and malonic esters in general, are key substrates in a wide array of chemical transformations, most notably in the malonic ester synthesis for the creation of substituted carboxylic acids. masterorganicchemistry.comyoutube.com The core of this synthesis involves the deprotonation of the α-carbon followed by alkylation. masterorganicchemistry.comyoutube.com Future research is focused on developing more sophisticated and efficient catalytic systems to control these and other transformations.
Organocatalysis has also emerged as a powerful tool for malonate transformations. Chiral amino-thiourea catalysts have been used for the enantioselective addition of dialkyl malonates to β-arylethenesulfonyl fluorides, albeit requiring high-pressure conditions to achieve reasonable reaction rates. acs.org Photoinduced catalytic α-alkylation reactions of active methylene (B1212753) compounds like malonates with nonactivated alkenes represent another innovative approach, offering an atom-economical route to carbon-carbon bond formation. acs.org
The development of heterogeneous catalysts for malonate reactions is another key area of research. Zeolites grafted with amino groups have been used to catalyze Knoevenagel condensation reactions involving diethyl malonate, demonstrating the potential for reusable and easily separable catalysts in these transformations. sigmaaldrich.com
Advanced Applications in Targeted Drug Delivery and Prodrug Design
The chemical properties of this compound and its derivatives make them promising candidates for advanced biomedical applications, particularly in the fields of targeted drug delivery and prodrug design. The ester groups of this compound can be hydrolyzed by cellular enzymes, releasing malonate, which can have therapeutic effects.
Recent research has highlighted the potential of malonate esters as prodrugs to protect against cardiac ischemia-reperfusion injury. nih.gov During a heart attack, the accumulation of succinate (B1194679) in mitochondria leads to the production of damaging reactive oxygen species (ROS) upon reperfusion. nih.govresearchgate.net Malonate is a competitive inhibitor of succinate dehydrogenase (SDH), the enzyme that oxidizes succinate. nih.gov By delivering malonate to the heart tissue, it is possible to mitigate this damage. Studies have shown that while dimethyl malonate (DMM) can be protective, its slow hydrolysis limits its clinical applicability when administered at the time of reperfusion. nih.gov This has spurred the development of more rapidly hydrolyzed malonate esters, such as diacetoxymethyl malonate (MAM), which can deliver significantly more malonate to cells. nih.govresearchgate.net
This compound itself has been investigated in this context, along with other malonate esters, to understand how properties like hydrophobicity and rate of hydrolysis influence cellular delivery and efficacy. nih.gov Furthermore, dendrimers based on trimesoyl malonate esters, including a dibutyl derivative, have been explored as potential carriers for anticancer drugs like silibinin. recentscientific.com These well-defined, globular structures can encapsulate drug molecules, potentially improving their stability and facilitating controlled release. recentscientific.com
Future research will likely focus on optimizing the structure of malonate-based prodrugs to fine-tune their delivery and release characteristics for specific therapeutic targets. This will involve a deeper understanding of the structure-activity relationships governing their interaction with cellular enzymes and transport mechanisms.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental investigation is becoming increasingly crucial for advancing our understanding of chemical reactions and designing new molecules with desired properties. For this compound and its transformations, this integrated approach holds significant promise.
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involving malonates, helping to predict optimal solvents and reaction conditions. Such computational studies have been employed to explore the mechanism of palladium-catalyzed transformations of allenyl malonates and to elucidate the electrophilic reactivity of various compounds in reactions with malonate derivatives. nih.govresearchgate.net
The tautomerization of malonic acid has also been studied using DFT, providing insights into the relative stability of its keto and enol forms in different environments. osti.gov This fundamental understanding is critical for predicting the reactivity of malonic acid and its esters in various chemical processes.
In the context of catalysis, computational methods can help to rationalize experimental observations, such as the regioselectivity of a reaction under different catalytic conditions. nih.gov By combining experimental data with computational models, researchers can develop a more complete picture of the reaction mechanism, which can then be used to design more efficient and selective catalysts. For instance, in the study of molybdenum-catalyzed asymmetric alkylation, computational analysis can complement experimental techniques like X-ray crystallography and isotopic labeling to build a comprehensive mechanistic model. pnas.org
Future research will likely see an even greater integration of these approaches. For example, high-throughput virtual screening could be used to identify promising new catalysts for malonate transformations, which could then be synthesized and tested experimentally. Machine learning algorithms could also be trained on existing experimental and computational data to predict the outcomes of new reactions, accelerating the discovery and optimization process.
Comprehensive Environmental Risk Assessment and Mitigation Strategies
As the production and use of this compound and other malonic esters continue, a thorough understanding of their environmental fate and potential ecological impact is essential. While current data suggests that this compound has low toxicity, comprehensive environmental risk assessments are still needed. cymitquimica.com
Toxicological assessments on related compounds, such as diethyl dibutylmalonate, have indicated low acute toxicity. However, more data is needed on the chronic toxicity, biodegradability, and potential for bioaccumulation of this compound itself. Safety Data Sheets for this compound and its analogs often indicate that the toxicological and ecological properties have not been fully investigated. spectrumchemical.comchemicalbook.comtcichemicals.com
Research into the hydrolysis of this compound, which yields malonic acid and butanol, is important for understanding its metabolic pathways and how it might break down in the environment. Studies on the ecotoxicity of related malonate esters can provide some initial insights. For example, assessments of dimethyl and diethyl malonate have been conducted as part of the OECD HPV Chemicals Programme. oecd.org
Future research should focus on filling the existing data gaps. This includes conducting standardized ecotoxicity tests on various aquatic and terrestrial organisms, as well as studies on the biodegradation of this compound under different environmental conditions. The development of advanced analytical methods for detecting and quantifying this compound and its degradation products in environmental samples will also be crucial.
Furthermore, as more sustainable synthesis methods are developed, it will be important to assess the entire life cycle of these new processes to ensure that they are truly environmentally benign. This includes evaluating the environmental impact of the catalysts and solvents used, as well as any byproducts that may be generated. By taking a proactive approach to environmental risk assessment, it is possible to ensure that the benefits of using this compound can be realized without causing undue harm to the environment.
Q & A
Q. What are the common synthetic routes for dibutyl malonate, and how can purity be verified?
this compound is synthesized via esterification of malonic acid with butanol using acid catalysts (e.g., sulfuric acid) under reflux. Purity verification involves gas chromatography (GC) with internal standards like dibutyl oxalate, as described in GC-MS protocols for malonate esters . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural confirmation, particularly to detect residual solvents or unreacted precursors .
Q. What analytical techniques characterize this compound in environmental or biological systems?
High-performance liquid chromatography (HPLC) with UV detection is used for quantification in biological matrices, while X-ray absorption spectroscopy (EXAFS) and attenuated total reflectance FTIR (ATR-FTIR) resolve its interactions with heavy metals (e.g., Pb²⁺) in environmental samples. These methods reveal coordination geometries and ternary surface complexes .
Q. How is acute toxicity assessed for this compound in laboratory models?
Acute toxicity follows OECD guidelines, including in vivo studies on eye irritation (e.g., rabbit models) to evaluate reversibility of effects like corneal opacity. In vitro neurotoxicity models use mesencephalic cultures to assess dopamine-dependent damage, with tetrabenazine pretreatment to validate mechanistic roles .
Advanced Research Questions
Q. How can experimental designs isolate this compound's effects on mitochondrial dysfunction?
Use paired in vivo (striatal microdialysis in mice) and in vitro (mesencephalic cultures) models to study mitochondrial complex II inhibition. Measure dopamine efflux via HPLC and validate with succinate dehydrogenase activity assays. Blinded protocols ensure unbiased data collection, as described in neuropharmacological studies .
Q. What statistical methods resolve contradictions in enzyme inhibition data involving this compound?
For dose-response studies, apply two-factor ANOVA to distinguish malonate's inhibitory effects from confounding variables (e.g., batch variations in enzyme extracts). Paired t-tests are suitable for split-sample designs (e.g., malonate vs. control aliquots in mitochondrial extracts) .
Q. How do bacterial gene clusters enable this compound degradation, and what methods identify these pathways?
Acinetobacter calcoaceticus employs the mdc gene cluster (malonyl-CoA decarboxylase, acyl carrier proteins) for malonate catabolism. Use heterologous expression of mdcA (malonate/acetyl-CoA transferase) and mdcD (decarboxylase) in E. coli to reconstitute pathways. MALDI-TOF/MS confirms prosthetic group identity (e.g., carboxymethylated phosphoribosyl-CoA) .
Q. What in vitro models elucidate this compound's neuropharmacological interactions?
Primary striatal cultures with fluorometric ROS assays quantify malonate-induced oxidative stress. Combine with dopamine transporter inhibitors (e.g., GBR 12909) to isolate dopamine-dependent toxicity. Validate via immunohistochemistry for tyrosine hydroxylase loss .
Q. How does this compound interact with heavy metals in environmental systems?
Spectroscopic studies (EXAFS/ATR-FTIR) show this compound forms ternary metal-bridging complexes with adsorbed Pb²⁺ on hematite. Computational modeling of Pb-C distances (2.98–3.14 Å) distinguishes four- vs. six-membered ring coordination, critical for predicting soil remediation efficacy .
Q. What enzymatic mechanisms enable asymmetric synthesis of this compound derivatives?
Engineered aryl malonate decarboxylase (AMDase) variants catalyze enantioselective decarboxylation of α-hydroxymalonates. Kinetic assays (HPLC monitoring) optimize reaction conditions (pH 7.5, 25°C), achieving >99% enantiomeric excess for pharmaceutical intermediates .
Q. How do crystallization studies inform this compound's role in aerosol chemistry?
Malonate-inorganic particle interactions are studied via vacuum FTIR, tracking NO₃⁻ depletion and malonate salt formation. Phase diagrams correlate organic-to-inorganic ratios (OIR) with crystallization relative humidity (RH), revealing malonate's hygroscopicity in atmospheric aerosols .
Q. Methodological Notes
- Data Quality: Prioritize studies adhering to OECD guidelines for toxicity or EPA hazard assessments .
- Statistical Rigor: Use ANOVA for multifactorial designs and paired t-tests for controlled split-sample experiments .
- Blinding Protocols: Separate teams for solution preparation, administration, and data analysis mitigate bias in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
